molecular formula C16H20N6O B6460158 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine CAS No. 2548987-48-8

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine

Cat. No.: B6460158
CAS No.: 2548987-48-8
M. Wt: 312.37 g/mol
InChI Key: TZBTZQHYAKMBCJ-UHFFFAOYSA-N
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Description

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine is a complex organic compound that belongs to the class of bicyclic pyrimidines. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine ring fused with a piperazine moiety and a methoxypyrimidine group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the addition of the methoxypyrimidine group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of pharmaceutical and chemical industries, ensuring consistent quality and supply.

Chemical Reactions Analysis

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar compounds to 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine include other bicyclic pyrimidines and piperazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall biological activities. Some examples include:

  • 4-chloro-2-(4-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • Substituted 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .

Properties

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-23-15-9-14(18-11-19-15)21-5-7-22(8-6-21)16-12-3-2-4-13(12)17-10-20-16/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBTZQHYAKMBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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